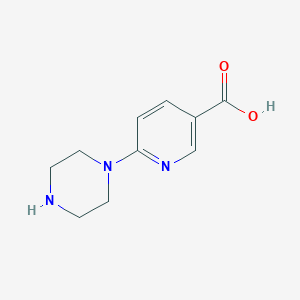

6-Piperazin-1-ylnicotinic acid

Overview

Description

6-Piperazin-1-ylnicotinic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is used for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 6-Piperazin-1-ylnicotinic acid, has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of 6-Piperazin-1-ylnicotinic acid consists of a six-membered ring containing two opposing nitrogen atoms . The piperidine moiety is a key structural element for dual H3/σ1 receptor affinities .Chemical Reactions Analysis

The chemical reactions involving 6-Piperazin-1-ylnicotinic acid could be classified under volumetric (titrimetric) analysis. These reactions are dependent on the combination of ions .Scientific Research Applications

Therapeutic Use and Drug Design

Piperazine derivatives, including compounds like 6-Piperazin-1-ylnicotinic acid, play a crucial role in medicinal chemistry, particularly in drug design and development. These compounds are integral to a variety of therapeutic drugs across a wide range of applications, such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold is attributed to the ability of slight modifications in its substitution pattern to significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives a valuable building block in the discovery and design of new therapeutic agents, potentially leading to advancements in treatment options for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Specifically, piperazine and its analogues have been identified as potent compounds in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine, serving as a vital building block, has facilitated the design and synthesis of anti-TB molecules. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, showcasing the potential of piperazine derivatives in addressing the global challenge of tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental and Water Treatment Applications

Beyond their medicinal applications, piperazine-based compounds are also explored for environmental applications, particularly in water treatment and desalination technologies. The development of nanofiltration (NF) membranes incorporating piperazine-based polyamide layers has shown promising results in enhancing membrane separation performance. These membranes are key to various environmental applications, including water softening, surface and groundwater purification, wastewater treatment, and water reuse. The innovative crumpled polyamide layer, often derived from piperazine, significantly improves water permeance, selectivity, and antifouling performance, indicating the potential of piperazine derivatives in advancing environmental sustainability and water purification technologies (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Mechanism of Action

Target of Action

6-Piperazin-1-ylnicotinic acid, also known as PYNIC, is a chemical compound that has gained significant attention in the scientific community

Mode of Action

The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

The safety data sheet for 6-Piperazin-1-ylnicotinic acid suggests that it may be harmful in contact with skin, if inhaled, or if swallowed. It may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

6-piperazin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYHUVUKIGFYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378069 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

278803-18-2 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)